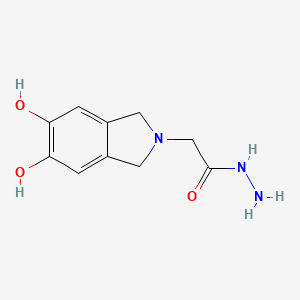
2-(5,6-Dihydroxy-1,3-dihydro-2H-isoindol-2-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5,6-Dihydroxy-1,3-dihydro-2H-isoindol-2-yl)acetohydrazide is a chemical compound with a unique structure that includes both dihydroxy and isoindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-Dihydroxy-1,3-dihydro-2H-isoindol-2-yl)acetohydrazide typically involves the reaction of 5,6-dihydroxy-1,3-dihydro-2H-isoindole with acetohydrazide under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(5,6-Dihydroxy-1,3-dihydro-2H-isoindol-2-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form different hydrazide derivatives.
Substitution: The acetohydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced hydrazide derivatives.
Substitution: Various substituted acetohydrazide derivatives.
Scientific Research Applications
2-(5,6-Dihydroxy-1,3-dihydro-2H-isoindol-2-yl)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(5,6-Dihydroxy-1,3-dihydro-2H-isoindol-2-yl)acetohydrazide involves its interaction with various molecular targets. The dihydroxy groups can participate in hydrogen bonding and redox reactions, while the acetohydrazide moiety can form covalent bonds with nucleophilic sites on proteins and other biomolecules . These interactions can modulate biological pathways and lead to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(4,6-Dihydroxy-1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid
- 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- Lenalidomide
Uniqueness
2-(5,6-Dihydroxy-1,3-dihydro-2H-isoindol-2-yl)acetohydrazide is unique due to its combination of dihydroxy and acetohydrazide functionalities, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
704866-90-0 |
|---|---|
Molecular Formula |
C10H13N3O3 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
2-(5,6-dihydroxy-1,3-dihydroisoindol-2-yl)acetohydrazide |
InChI |
InChI=1S/C10H13N3O3/c11-12-10(16)5-13-3-6-1-8(14)9(15)2-7(6)4-13/h1-2,14-15H,3-5,11H2,(H,12,16) |
InChI Key |
KWPOTVQOZZOHGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=C(C=C2CN1CC(=O)NN)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















